molecular formula C14H20N2O3 B3852249 ethyl 4-(4-hydroxybenzyl)-1-piperazinecarboxylate

ethyl 4-(4-hydroxybenzyl)-1-piperazinecarboxylate

Cat. No. B3852249
M. Wt: 264.32 g/mol
InChI Key: YJBOYWXSQNNCFL-UHFFFAOYSA-N
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Description

“4-Hydroxybenzyl alcohol” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . “Ethyl 4-hydroxybenzoate”, also known as “Ethyl paraben”, is a compound that is used in a variety of applications .


Synthesis Analysis

The synthesis of compounds related to “4-hydroxybenzyl alcohol” has been studied. For example, the etherification of “3-ethoxy-4-hydroxybenzyl alcohol” uses Amberlyst-15 resin which is polystyrene-based sulfonic acid .


Molecular Structure Analysis

The molecular formula of “ethyl 4-hydroxybenzoate” is C9H10O3 and its molar mass is 166.176 .


Chemical Reactions Analysis

In the context of traditional Chinese medicines, it has been found that more effective dimers and trimers can be produced through condensation of the co-occurring p-hydroxybenzyl alcohol during processing and decocting of the G. elata rhizomes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 4-hydroxybenzoate” include a normal boiling temperature, critical temperature, critical pressure, and density among others .

Mechanism of Action

While specific information on the mechanism of action of “ethyl 4-(4-hydroxybenzyl)-1-piperazinecarboxylate” is not available, it’s worth noting that 4-Hydroxybenzoic acid enters the CoQ biosynthetic pathway via the prenylation of the phenolic group .

Safety and Hazards

“4-Hydroxybenzyl alcohol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Hydroxybenzoic acid has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

properties

IUPAC Name

ethyl 4-[(4-hydroxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-14(18)16-9-7-15(8-10-16)11-12-3-5-13(17)6-4-12/h3-6,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBOYWXSQNNCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-hydroxybenzyl)-1-piperazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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